molecular formula C15H14N4O2S B2650405 N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1207011-36-6

N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2650405
CAS No.: 1207011-36-6
M. Wt: 314.36
InChI Key: ZOMWFGDQUBSTIM-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that combines the structural features of isothiazole and quinazolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core:

    Introduction of the Isothiazole Ring:

    Coupling of the Two Fragments:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining yields and purity.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and safety.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinazolinone derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology and Medicine:

    Antimicrobial Agents: Potential antimicrobial activity due to the presence of the isothiazole ring.

    Anticancer Agents: The quinazolinone moiety is known for its anticancer properties, making this compound a candidate for cancer research.

Industry:

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in microbial growth or cancer cell proliferation.

    DNA Intercalation: The quinazolinone moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline-2-carboxamide.

    Isothiazole Derivatives: Compounds such as 3-methylisothiazole-5-carboxamide.

Uniqueness:

    Structural Combination: The unique combination of isothiazole and quinazolinone rings in a single molecule.

    Biological Activity: Enhanced biological activity due to the synergistic effects of both moieties.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-8-14(22-18-10)17-13(20)6-7-19-9-16-12-5-3-2-4-11(12)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMWFGDQUBSTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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